OE+/--(3-(1,3-Dioxolan-2-yl)phenyl)cycloheptanone
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Overview
Description
OE+/–(3-(1,3-Dioxolan-2-yl)phenyl)cycloheptanone is a complex organic compound characterized by the presence of a cycloheptanone ring attached to a phenyl group substituted with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OE+/–(3-(1,3-Dioxolan-2-yl)phenyl)cycloheptanone typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the formation of the cycloheptanone ring through a series of cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
OE+/–(3-(1,3-Dioxolan-2-yl)phenyl)cycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dioxolane moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
OE+/–(3-(1,3-Dioxolan-2-yl)phenyl)cycloheptanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OE+/–(3-(1,3-Dioxolan-2-yl)phenyl)cycloheptanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester
- 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
OE+/–(3-(1,3-Dioxolan-2-yl)phenyl)cycloheptanone is unique due to its combination of a cycloheptanone ring with a phenyl group substituted with a 1,3-dioxolane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H20O3 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)phenyl]cycloheptan-1-one |
InChI |
InChI=1S/C16H20O3/c17-15-8-3-1-2-7-14(15)12-5-4-6-13(11-12)16-18-9-10-19-16/h4-6,11,14,16H,1-3,7-10H2 |
InChI Key |
MPUJJANZCXCDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC(=CC=C2)C3OCCO3 |
Origin of Product |
United States |
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